molecular formula C7H4ClNS B019369 3-Chloro-1,2-benzisothiazole CAS No. 7716-66-7

3-Chloro-1,2-benzisothiazole

Cat. No. B019369
Key on ui cas rn: 7716-66-7
M. Wt: 169.63 g/mol
InChI Key: BCPVKLRBQLRWDQ-UHFFFAOYSA-N
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Patent
US05856504

Procedure details

In a 300 ml four-necked flask equipped with a stirrer, a thermometer, and a condenser, 100 g of monochlorobenzene was placed in advance, to which 33.4 g (0.2 mol) of 2-(methylthio)benzaldehyde oxime was added under nitrogen atmosphere. 25.2 g (0.21 mol) Of thionyl chloride was added dropwise thereto while stirring at a temperature of from -10° to -15° C. and allowed to react for 1 hour at the same temperature. After the termination of the reaction, 15.6 g (0.22 mol) of chlorine was continuously blown into the reaction mixture while stirring at a temperature of from 70° to 80° C. and allowed to react for 1 hour at the same temperature. After the termination of the reaction, the solvent was distilled off to give 33.1 g of 3-chloro-1,2-benzisothiazole.
Name
2-(methylthio)benzaldehyde oxime
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[S:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH:5]=[N:6]O.S(Cl)([Cl:14])=O.ClCl>ClC1C=CC=CC=1>[Cl:14][C:5]1[C:4]2[CH:8]=[CH:9][CH:10]=[CH:11][C:3]=2[S:2][N:6]=1

Inputs

Step One
Name
2-(methylthio)benzaldehyde oxime
Quantity
33.4 g
Type
reactant
Smiles
CSC1=C(C=NO)C=CC=C1
Step Two
Name
Quantity
25.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
15.6 g
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
100 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring at a temperature of from -10° to -15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 ml four-necked flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
was added under nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
to react for 1 hour at the same temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
while stirring at a temperature of from 70° to 80° C.
CUSTOM
Type
CUSTOM
Details
to react for 1 hour at the same temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the termination of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
ClC1=NSC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 33.1 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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